molecular formula C15H14INO B2834844 N-(3-iodo-4-methylphenyl)-2-methylbenzamide CAS No. 304479-25-2

N-(3-iodo-4-methylphenyl)-2-methylbenzamide

Cat. No. B2834844
M. Wt: 351.187
InChI Key: LUAHWGGBTPQMRS-UHFFFAOYSA-N
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Description

“N-(3-iodo-4-methylphenyl)-2-methylbenzamide” is a chemical compound. However, there is limited information available about this specific compound123. It’s worth noting that compounds with similar structures, such as “(3-iodo-4-methylphenyl)methanol” and “N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide”, have been studied1456.



Synthesis Analysis

There is no specific information available on the synthesis of “N-(3-iodo-4-methylphenyl)-2-methylbenzamide”. However, a related compound, a Schiff base copper complex, has been synthesized by the reaction of “(E)-5-(diethylamino)-2-(((3-iodo-4-methylphenyl)imino)methyl)phenol” with copper (II) acetate monohydrate in ethanol4.



Molecular Structure Analysis

The molecular structure of “N-(3-iodo-4-methylphenyl)-2-methylbenzamide” is not explicitly available. However, a related compound, “(3-iodo-4-methylphenyl)methanol”, has a molecular weight of 248.0617.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “N-(3-iodo-4-methylphenyl)-2-methylbenzamide”. However, a related compound, “6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide”, has been studied using FT-IR and FT-Raman spectroscopic methods and density functional theory (DFT) computations68.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-iodo-4-methylphenyl)-2-methylbenzamide” are not explicitly available. However, a related compound, “6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide”, has been studied using FT-IR and FT-Raman spectroscopic methods and DFT computations68.


Scientific Research Applications

Biosensor Development

A study by Karimi-Maleh et al. (2014) focused on the creation of a highly sensitive biosensor using a novel modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This biosensor, based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode, showcases the potential of benzamide derivatives in enhancing electrochemical detection methods for various biochemical analytes (Karimi-Maleh et al., 2014).

Diagnostic Imaging Agents

Another significant application is in the field of diagnostic imaging, where benzamide derivatives have been explored for their potential in malignant melanoma diagnosis using SPECT. Auzeloux et al. (1999) synthesized and studied the biodistribution of technetium-99m-labelled N-(diethylaminoethyl)benzamide for malignant melanoma imaging, indicating the role of specific benzamide derivatives in improving diagnostic imaging techniques (Auzeloux et al., 1999).

Catalysis and Material Science

Research on catalysis and the synthesis of complex molecules often involves benzamide derivatives. Mohammed et al. (2015) described the use of molecular iodine in the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones, demonstrating the versatility of benzamide derivatives in facilitating novel synthesis pathways (Mohammed et al., 2015).

Safety And Hazards

Future Directions

The future directions for the study of “N-(3-iodo-4-methylphenyl)-2-methylbenzamide” are not explicitly available. However, related compounds have been studied for their potential applications in various fields, including as abiotic elicitors in plant cultures9.


Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information on “N-(3-iodo-4-methylphenyl)-2-methylbenzamide”. Further research and studies would be needed to provide a more detailed analysis.


properties

IUPAC Name

N-(3-iodo-4-methylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-5-3-4-6-13(10)15(18)17-12-8-7-11(2)14(16)9-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHWGGBTPQMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-iodo-4-methylphenyl)-2-methylbenzamide

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